molecular formula C12H10ClNO3 B13638017 3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid

3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid

Cat. No.: B13638017
M. Wt: 251.66 g/mol
InChI Key: FSXYAMODQSPPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group at the 3-position, an ethyl group at the 5-position, and a carboxylic acid group at the 4-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chlorobenzoyl chloride with ethyl isoxazole-4-carboxylate in the presence of a base such as triethylamine can lead to the formation of the desired compound. The reaction typically requires refluxing in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(3-Chlorophenyl)-5-propylisoxazole-4-carboxylic acid
  • 3-(4-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid

Uniqueness

3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring. The presence of the ethyl group at the 5-position and the chlorophenyl group at the 3-position imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10ClNO3/c1-2-9-10(12(15)16)11(14-17-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,15,16)

InChI Key

FSXYAMODQSPPNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.